3-Bromonaphthalene-2,7-diol

Descripción general

Descripción

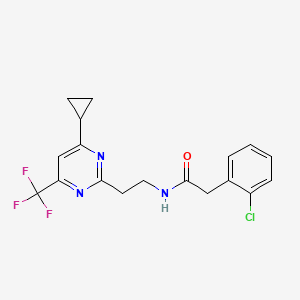

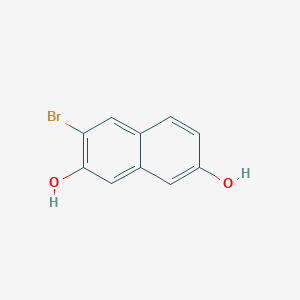

3-Bromonaphthalene-2,7-diol is a chemical compound with the CAS Number: 102653-36-1 . It has a molecular weight of 239.07 and its IUPAC name is 3-bromonaphthalene-2,7-diol . It is a solid at room temperature .

Molecular Structure Analysis

The molecular formula of 3-Bromonaphthalene-2,7-diol is C10H7BrO2 . The InChI code is 1S/C10H7BrO2/c11-9-4-6-1-2-8(12)3-7(6)5-10(9)13/h1-5,12-13H .Aplicaciones Científicas De Investigación

Molecular Ion Dissociation Studies

3-Bromonaphthalene-2,7-diol and its derivatives have been explored in molecular ion dissociation studies. These compounds have been particularly studied for their dissociation rates and thermodynamic properties. For instance, the dissociation of bromonaphthalene molecular ions was studied using time-resolved photo-dissociation and photoionization mass spectrometry, providing insights into the heat of formation of naphthyl ion and other molecular dynamics (Gotkis et al., 1993).

Liquid-Crystalline Solvents and NMR Spectroscopy

In the field of nuclear magnetic resonance (NMR) spectroscopy, derivatives of 3-Bromonaphthalene-2,7-diol have been used to study the interactions in liquid-crystalline solvents. These studies involve analyzing the structure and orientation of the proton skeleton of the molecule, providing detailed insights into molecular geometry and alignment (Field et al., 1992).

Microbial Oxidation Studies

The compound has been subjected to microbial oxidation studies to explore the bio-oxidation potential and the formation of new chiral synthons. For example, bromonaphthalenes were oxidized with whole cells of Pseudomonas putida, leading to the isolation and characterization of various metabolites with specific stereochemistry, furthering our understanding of microbial transformation processes (Hudlický et al., 1996).

Halogen-Metal Interconversion

Research has also delved into the halogen-metal exchange involving 3-Bromonaphthalene-2,7-diol derivatives. This involves studying the exchange reactions between bromonaphthalenes and organometallic compounds, which is crucial for understanding reaction mechanisms in organic synthesis and for developing new synthetic methodologies (Porzi & Concilio, 1977).

Crystallography and Phase Transition Studies

3-Bromonaphthalene-2,7-diol and its variants have been used in crystallography to study phase transitions and polymorphism. These studies provide insights into the molecular and crystal structure, enhancing our understanding of material properties and phase behavior (Chanh et al., 1981).

Safety and Hazards

Direcciones Futuras

3-Bromonaphthalene-2,7-diol has attracted a lot of attention in recent years due to its potential applications in various fields of research and industry. It is anticipated that this compound will stimulate researchers to design new multicomponent strategies complying with the Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles .

Propiedades

IUPAC Name |

3-bromonaphthalene-2,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c11-9-4-6-1-2-8(12)3-7(6)5-10(9)13/h1-5,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGIPELWHJKROR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC(=C(C=C21)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromonaphthalene-2,7-diol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2389445.png)

![Methyl-2-[(chloroacetyl)amino]-2-phenylacetate](/img/structure/B2389447.png)

![Ethyl 2-[(2-benzyl-5-oxopyrazolidine-3-carbonyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B2389457.png)